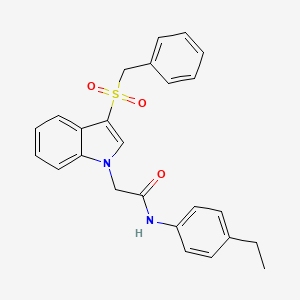

N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

CAS No.: 878061-10-0

Cat. No.: VC4820163

Molecular Formula: C25H24N2O3S

Molecular Weight: 432.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878061-10-0 |

|---|---|

| Molecular Formula | C25H24N2O3S |

| Molecular Weight | 432.54 |

| IUPAC Name | 2-(3-benzylsulfonylindol-1-yl)-N-(4-ethylphenyl)acetamide |

| Standard InChI | InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28) |

| Standard InChI Key | WCBMGNDAVXILMP-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |

Introduction

Structural Overview

The compound consists of the following key structural components:

-

Indole Core: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

-

Phenylmethanesulfonyl Group: A sulfonamide derivative attached to the indole nitrogen.

-

Acetamide Functional Group: A two-carbon chain terminating in an amide group bonded to a 4-ethylphenyl substituent.

Molecular Formula:

C24H24N2O3S

Key Features:

-

The indole system provides aromaticity and potential biological activity.

-

The sulfonamide group contributes to chemical stability and solubility.

-

The acetamide linkage allows for further functionalization.

Synthesis

The synthesis of similar compounds typically involves:

-

Preparation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen atom is achieved using sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride).

-

Formation of the Acetamide Linkage: Reaction of the sulfonated indole with an appropriate bromoacetamide derivative or via condensation with 4-ethylphenylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

-

Purification: Recrystallization or chromatography to isolate the pure compound.

Applications

Compounds containing indole and sulfonamide groups are widely studied for their biological activities:

-

Pharmacological Potential:

-

Indole derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties.

-

Sulfonamides often exhibit enzyme inhibition activity (e.g., carbonic anhydrase inhibitors).

-

Acetamides can enhance binding affinity to biological targets.

While specific data on this compound is unavailable, it may be explored as a scaffold for drug development.

-

-

Material Science:

-

The compound's aromaticity and functional groups make it suitable for applications in organic electronics or as ligands in coordination chemistry.

-

-

Biological Studies:

-

Similar compounds have been evaluated for protein-ligand binding using molecular docking techniques to predict activity against enzymes like 5-lipoxygenase or kinases.

-

Table: Comparison with Related Compounds

| Compound | Activity Studied | Reference |

|---|---|---|

| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | Antimicrobial and anticancer | |

| N-(4-methoxyphenyl)-acetamide | Anti-inflammatory potential |

Future Directions

To fully understand the potential of N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide:

-

Conduct in vitro assays to evaluate its pharmacological properties.

-

Perform molecular docking studies to identify potential biological targets.

-

Investigate its physicochemical stability under various conditions.

This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its multifunctional structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume